molecular formula C11H8N2O3 B1425153 6-(3-Nitrophenyl)pyridin-2-ol CAS No. 1111110-56-5

6-(3-Nitrophenyl)pyridin-2-ol

Cat. No. B1425153
M. Wt: 216.19 g/mol
InChI Key: HQDFUSNTLWVWBQ-UHFFFAOYSA-N
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Description

“6-(3-Nitrophenyl)pyridin-2-ol” is a chemical compound with the molecular formula C11H8N2O3 . Pyridinols, such as this compound, are important intermediates with many applications in the chemical industry. They are in great demand as synthons for pharmaceutical products and are used either as biologically active substances or as building blocks for polymers with unique physical properties .


Molecular Structure Analysis

The molecular structure of “6-(3-Nitrophenyl)pyridin-2-ol” can be represented by the molecular formula C11H8N2O3 . More detailed structural information may be available from resources like the NIST Chemistry WebBook or ChemSpider .


Chemical Reactions Analysis

Pyridin-2-ols can undergo various chemical reactions. For instance, Burkholderia sp. MAK1, a bacterium capable of using pyridin-2-ol as the sole carbon and energy source, can convert different pyridin-2-amines and pyridin-2-ones into their 5-hydroxy derivatives .


Physical And Chemical Properties Analysis

The physical and chemical properties of “6-(3-Nitrophenyl)pyridin-2-ol” can be found in databases like PubChem and ChemSpider . These databases typically provide information such as molecular weight, monoisotopic mass, and other relevant properties.

Scientific Research Applications

Molecular Structure and Crystallography

The molecular structure and crystallography of related nitrophenyl pyridine compounds have been extensively studied. For instance, 6-methyl-3-nitro-2-(2-phenylhydrazinyl)pyridine showcases a monoclinic crystal structure and molecular properties determined by X-ray diffraction and quantum chemical DFT analysis. The molecule is noted for its nearly planar pyridine subunits and a bent hydrazo-bridge linking the phenyl and pyridine rings, facilitating hydrogen bonding and dimer formation in the crystal structure (Kucharska et al., 2013).

Nucleophilic Aromatic Substitution

The nucleophilic aromatic substitution of related compounds provides a pathway to obtain 1-(nitrophenyl) functionalized derivatives. These compounds have applications in coordinating transition metal sites and forming building blocks for supramolecular chemistry. The solid-state structure of a 1,1’-functionalized ferrocene, obtained following this route, emphasizes the versatility and applicability of these compounds in various chemical domains (Rößlera et al., 2004).

Nonlinear Optics

In the field of nonlinear optics, certain nitrophenyl pyridine derivatives have been studied for their potential. Specifically, molecular complexes formed between derivatives and pyridine-1-oxide have shown second harmonic generation (SHG) activity. This is critical in the development of materials for nonlinear optical applications. The crystal structures and molecular interactions of these complexes have been meticulously analyzed to optimize their NLO efficiency (Muthuraman et al., 2001).

Corrosion Inhibition

Pyridine derivatives, including those with a nitrophenyl group, have been evaluated for their corrosion protection efficiency. Studies involving electrochemical impedance spectroscopy, potentiodynamic polarization, and weight loss techniques have demonstrated the potential of these compounds as corrosion inhibitors for materials like mild steel in acidic environments (Sudheer & Quraishi, 2014).

Safety And Hazards

Specific safety and hazard information for “6-(3-Nitrophenyl)pyridin-2-ol” is not provided in the retrieved resources. For detailed safety data, it is recommended to refer to material safety data sheets (MSDS) or similar resources .

Future Directions

The future directions for research on “6-(3-Nitrophenyl)pyridin-2-ol” and similar compounds could involve the development of more efficient synthesis methods , as well as further exploration of their potential applications in the pharmaceutical industry and other fields .

properties

IUPAC Name

6-(3-nitrophenyl)-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O3/c14-11-6-2-5-10(12-11)8-3-1-4-9(7-8)13(15)16/h1-7H,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQDFUSNTLWVWBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC=CC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10682795
Record name 6-(3-Nitrophenyl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10682795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(3-Nitrophenyl)pyridin-2-ol

CAS RN

1111110-56-5
Record name 6-(3-Nitrophenyl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10682795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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